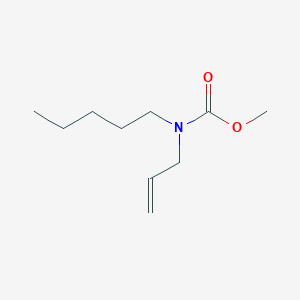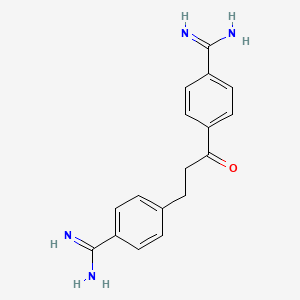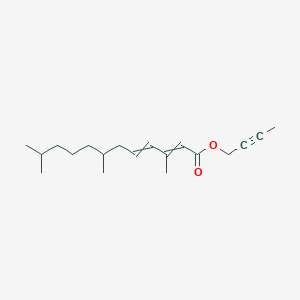
but-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate involves the esterification of but-2-yn-1-ol with 3,7,11-trimethyldodeca-2,4-dienoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
But-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
But-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on insect physiology and development.
Industry: Used in the formulation of pesticides for agricultural and horticultural purposes.
Mechanism of Action
The compound acts as a juvenile hormone mimic, inhibiting normal insect growth during the molting process. It binds to juvenile hormone receptors, disrupting the endocrine system of insects and preventing them from reaching maturity . This leads to the death of immature insects and reduces pest populations .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,7,11-trimethyldodeca-2,4-dienoate (ZR 512)
- Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate (ZR 515)
- N-ethyl 3,7,11-trimethyldodeca-2,4-dienamide (ZR 615)
Uniqueness
But-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate is unique due to its high efficacy as a juvenile hormone mimic and its ability to disrupt insect growth at very low concentrations. Its specific structure allows it to bind effectively to juvenile hormone receptors, making it a potent insecticide .
Properties
CAS No. |
61747-66-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
but-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H30O2/c1-6-7-14-21-19(20)15-18(5)13-9-12-17(4)11-8-10-16(2)3/h9,13,15-17H,8,10-12,14H2,1-5H3 |
InChI Key |
ZSCQKDZKXCGXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14574446.png)
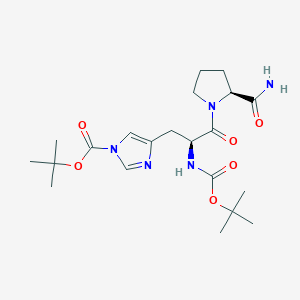
![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
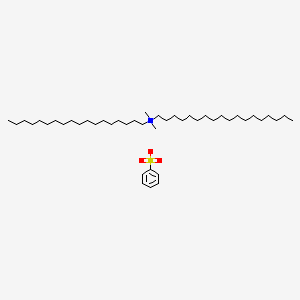
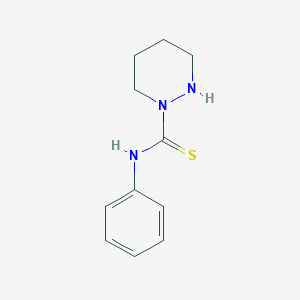
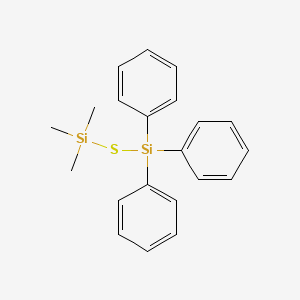
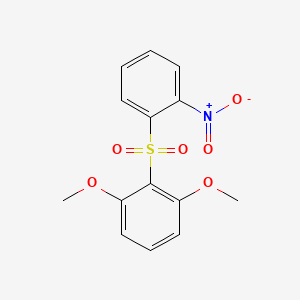
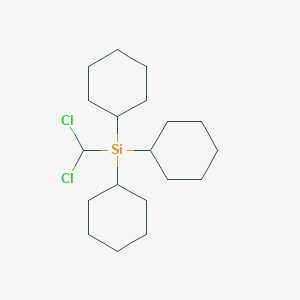
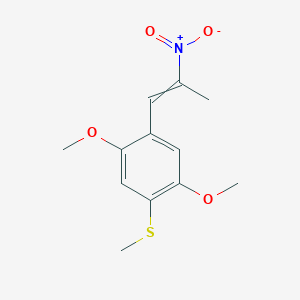
![1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14574495.png)
![1H-Benzimidazole, 1-methyl-2-[2-(4-phenyl-2-thiazolyl)ethyl]-](/img/structure/B14574502.png)
